GPR183 antagonist-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

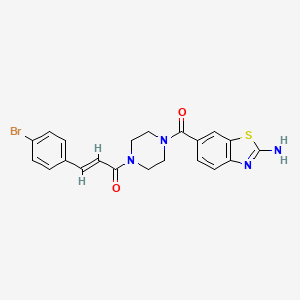

C21H19BrN4O2S |

|---|---|

Poids moléculaire |

471.4 g/mol |

Nom IUPAC |

(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H19BrN4O2S/c22-16-5-1-14(2-6-16)3-8-19(27)25-9-11-26(12-10-25)20(28)15-4-7-17-18(13-15)29-21(23)24-17/h1-8,13H,9-12H2,(H2,23,24)/b8-3+ |

Clé InChI |

YVICAZJLKUSZMU-FPYGCLRLSA-N |

SMILES isomérique |

C1CN(CCN1C(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N |

SMILES canonique |

C1CN(CCN1C(=O)C=CC2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N |

Origine du produit |

United States |

Foundational & Exploratory

GPR183 Antagonist-3: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which play a crucial role in mediating the migration and positioning of immune cells. The development of small molecule antagonists for GPR183 offers a potential avenue for therapeutic intervention in these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel and potent GPR183 antagonist, designated as GPR183 antagonist-3 (also referred to as compound 33).[1]

Discovery and Lead Optimization

This compound was developed through a structural elaboration of a known reference antagonist, NIBR189.[1] The primary goal of the optimization process was to improve the pharmacokinetic (PK) properties and safety profile, particularly to reduce inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, a common cause of cardiotoxicity in drug development.[1] This effort led to the identification of compound 33, which incorporates a benzo[d]thiazole structural motif.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 33) and related compounds.

Table 1: In Vitro Activity of GPR183 Antagonists [1]

| Compound | GPR183 IC50 (nM) |

| This compound (Compound 33) | 0.82 |

| NIBR189 (Reference) | 11 |

Table 2: Pharmacokinetic Properties of this compound (Compound 33) [1]

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |

| Mouse | p.o. | 10 | 2.0 | 1254 | 8675 | 71 |

| Mouse | i.v. | 2 | - | - | 2445 | - |

Synthesis of this compound (Compound 33)

The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 2

To a solution of 4-aminobenzoic acid (1.0 eq) in methanol, thionyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl 4-aminobenzoate (B8803810) (Intermediate 2).

Step 2: Synthesis of Intermediate 3

A mixture of Intermediate 2 (1.0 eq) and 2-chloro-5-nitrobenzaldehyde (B167295) (1.1 eq) in ethanol (B145695) is heated at reflux for 8 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to give the Schiff base intermediate. This intermediate is then dissolved in methanol, and sodium borohydride (B1222165) (2.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford methyl 4-((2-chloro-5-nitrobenzyl)amino)benzoate (Intermediate 3).

Step 3: Synthesis of Intermediate 4

To a solution of Intermediate 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium (B1175870) chloride (5.0 eq) are added. The mixture is heated at reflux for 4 hours. The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield methyl 4-((5-amino-2-chlorobenzyl)amino)benzoate (Intermediate 4).

Step 4: Synthesis of Intermediate 5

A solution of Intermediate 4 (1.0 eq) and potassium thiocyanate (B1210189) (3.0 eq) in acetic acid is stirred at 100 °C for 6 hours. The reaction is cooled, and water is added. The precipitate is collected by filtration, washed with water, and dried to give methyl 4-((2-aminobenzo[d]thiazol-6-yl)methylamino)benzoate (Intermediate 5).

Step 5: Synthesis of Intermediate 6

A solution of Intermediate 5 (1.0 eq) in tetrahydrofuran (B95107) is treated with lithium hydroxide (B78521) (2.0 eq) in water. The reaction mixture is stirred at room temperature for 12 hours. The mixture is acidified with HCl (1N) to pH 4-5. The resulting precipitate is filtered, washed with water, and dried to afford 4-((2-aminobenzo[d]thiazol-6-yl)methylamino)benzoic acid (Intermediate 6).

Step 6: Synthesis of this compound (Compound 33)

To a solution of Intermediate 6 (1.0 eq), 1-(tert-butoxycarbonyl)piperazine (1.2 eq), and HATU (1.5 eq) in dimethylformamide, diisopropylethylamine (3.0 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the Boc-protected intermediate. This intermediate is then dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield This compound (Compound 33) .

Biological Evaluation: Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the antagonist activity of compounds on GPR183.

-

CHO-K1 cells stably expressing human GPR183 are seeded into 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Test compounds at various concentrations are pre-incubated with the cells.

-

The natural ligand, 7α,25-OHC, is added to stimulate calcium influx.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

The IC50 values are calculated from the concentration-response curves.

Monocyte Migration (Chemotaxis) Assay

This assay assesses the ability of the antagonist to inhibit the migration of monocytes towards the GPR183 ligand.

-

Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein AM).

-

The labeled cells are placed in the upper chamber of a transwell plate with a porous membrane.

-

The lower chamber contains assay medium with 7α,25-OHC as a chemoattractant and varying concentrations of the test antagonist.

-

The plate is incubated to allow cell migration through the membrane.

-

The number of migrated cells in the lower chamber is quantified by measuring the fluorescence.

-

The inhibitory effect of the antagonist on cell migration is determined.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This in vivo model is used to evaluate the efficacy of the GPR183 antagonist in a model of inflammatory bowel disease.

-

Colitis is induced in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).

-

The mice are treated orally with this compound or a vehicle control daily.

-

Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

-

At the end of the study, the mice are euthanized, and the colons are collected.

-

The length of the colon is measured, and tissue samples are taken for histological analysis to assess inflammation and tissue damage.

-

Pro-inflammatory cytokine levels in the colon tissue can also be measured by methods such as quantitative PCR or ELISA.[1]

Visualizations

GPR183 Signaling Pathway

Caption: GPR183 signaling cascade.

Experimental Workflow: Synthesis and Evaluation of this compound

Caption: Synthesis and evaluation workflow.

References

GPR183 Antagonists: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of antagonists targeting the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 plays a crucial role in mediating immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as viral infections. This document details the key structural motifs influencing antagonist potency, summarizes quantitative data, outlines experimental protocols for antagonist evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: GPR183 Signaling and Therapeutic Rationale

GPR183 is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), which is synthesized from cholesterol by the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[1][2] Upon activation, GPR183, a Gαi-coupled receptor, initiates a signaling cascade that leads to the chemotactic migration of various immune cells, including B cells, T cells, dendritic cells, and macrophages.[2][3][4][5] This migration is critical for mounting effective immune responses.[3] However, dysregulation of this pathway can contribute to the excessive inflammation seen in autoimmune diseases and severe viral infections.[1][2][6][7]

The therapeutic rationale for GPR183 antagonism lies in the potential to modulate immune cell trafficking and dampen excessive inflammatory responses. By blocking the binding of endogenous oxysterol ligands, GPR183 antagonists can inhibit the downstream signaling events that lead to cell migration, thereby offering a targeted approach to treating inflammatory conditions.[1][2][7]

GPR183 Signaling Pathway

The binding of 7α,25-OHC to GPR183 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gαi subfamily. This initiates a downstream signaling cascade that ultimately results in cellular migration towards the oxysterol gradient.

Structure-Activity Relationship of GPR183 Antagonists

The development of potent and selective GPR183 antagonists has been an area of active research. Early efforts identified compounds like NIBR189, which served as a crucial tool for in vitro and in vivo studies.[1][8] More recent work has focused on optimizing the pharmacokinetic and safety profiles of these initial scaffolds, leading to the discovery of next-generation antagonists with improved drug-like properties.[9][10][11]

A key structural motif in many GPR183 antagonists is a central piperazine (B1678402) diamide (B1670390) core.[8] Structure-activity relationship studies have revealed that modifications to the distal phenyl rings of this scaffold can significantly impact antagonist potency and can even switch the pharmacology to agonism.[8][12] Recent advancements have explored replacing parts of the core structure, such as incorporating a benzo[d]thiazole motif, to enhance potency and improve safety profiles, including reducing hERG inhibition.[9][10][11]

Quantitative SAR Data

The following table summarizes the in vitro potency of selected GPR183 antagonists.

| Compound | Scaffold | Target | Assay Type | IC50 (nM) | Reference |

| NIBR189 | Piperazine diamide | GPR183 | Calcium mobilization | 28 | [8] |

| Compound [I] | Aminobenzothiazole | GPR183 | Not specified | 0.82 | [9] |

| Compound 33 | Benzo[d]thiazole | GPR183 | Not specified | 0.82 | [10][11] |

| GSK682753A | Not specified | GPR183 | G protein activity | Not specified (inverse agonist) | [8] |

| SAE-14 | Not specified | GPR183 | Not specified | Not specified | [13] |

Experimental Protocols for GPR183 Antagonist Evaluation

The characterization of GPR183 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

1. Calcium Mobilization Assay

-

Principle: This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by a GPR183 agonist (e.g., 7α,25-OHC). GPR183 couples to Gαi, which can lead to a calcium flux that can be measured using a calcium-sensitive fluorescent dye.

-

Methodology:

-

Cells stably expressing GPR183 are seeded into a microplate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test antagonist is added to the wells at various concentrations and incubated.

-

A fixed concentration of a GPR183 agonist (e.g., 7α,25-OHC) is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.

-

The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.[8][12]

-

2. Chemotaxis Assay

-

Principle: This assay assesses the ability of an antagonist to block the migration of GPR183-expressing cells towards a chemoattractant (7α,25-OHC).

-

Methodology:

-

A chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used.

-

The lower chamber is filled with media containing a GPR183 agonist.

-

GPR183-expressing cells (e.g., monocytes) are pre-incubated with the test antagonist and then placed in the upper chamber.[10][11]

-

The plate is incubated to allow cell migration through the membrane towards the agonist.

-

The number of migrated cells in the lower chamber is quantified by counting or using a fluorescent dye.

-

The inhibitory effect of the antagonist on cell migration is determined.

-

In Vivo Models

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Principle: This is a widely used model for inflammatory bowel disease (IBD). DSS induces acute colitis in rodents, and the efficacy of a GPR183 antagonist is evaluated by its ability to ameliorate the symptoms.

-

Methodology:

-

Mice are administered DSS in their drinking water to induce colitis.

-

The test GPR183 antagonist is administered orally at different doses.[10][11]

-

Disease activity is monitored daily by measuring body weight, stool consistency, and the presence of blood in the feces.

-

At the end of the study, colon length is measured, and colon tissue is collected for histological analysis to assess inflammation and tissue damage.[9]

-

2. Viral Infection Models (Influenza A and SARS-CoV-2)

-

Principle: These models are used to investigate the role of GPR183 in the inflammatory response to viral respiratory infections.

-

Methodology:

-

Mice are infected intranasally with a specific virus (e.g., Influenza A virus or a mouse-adapted SARS-CoV-2 strain).[1][2][7]

-

The GPR183 antagonist (e.g., NIBR189) is administered orally.[1][2][14]

-

Disease severity is monitored by measuring weight loss and other clinical signs.

-

At specific time points, lung tissue is harvested to quantify viral loads, immune cell infiltration (e.g., macrophages), and the expression of inflammatory cytokines.[1][2][7]

-

Experimental Workflow for GPR183 Antagonist Development

The development of a novel GPR183 antagonist typically follows a structured workflow, from initial screening to in vivo validation.

Future Directions

The field of GPR183 antagonism is rapidly evolving. Future research will likely focus on the development of antagonists with even greater selectivity and improved pharmacokinetic profiles, suitable for chronic dosing in autoimmune diseases. Furthermore, exploring the therapeutic potential of GPR183 antagonists in a broader range of inflammatory conditions and cancers is a promising avenue. The continued elucidation of the nuances of GPR183 signaling in different immune cell types will undoubtedly pave the way for more targeted and effective therapies. The discovery of first-in-class GPR183 antagonists for conditions like rheumatoid arthritis highlights the growing interest and potential in this therapeutic strategy.[15]

References

- 1. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 4. GPR183 - Wikipedia [en.wikipedia.org]

- 5. GPR183 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]

- 10. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR183 Antagonist-3: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of a key GPR183 antagonist, referred to as GPR183 antagonist-3 (also known as compound 33). GPR183, the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. Understanding the binding affinity and kinetics of its antagonists is paramount for the development of novel therapeutics.

Core Data Summary: GPR183 Antagonist Binding Affinity

The binding affinity of GPR183 antagonists is a crucial determinant of their potency and potential therapeutic efficacy. The data presented below summarizes the inhibitory concentrations (IC50) of this compound and other notable antagonists. It is important to note that the designation "this compound" has been used for different molecules by various suppliers. This guide focuses on the highly potent compound 33, recently described in the Journal of Medicinal Chemistry, which exhibits nanomolar affinity.[1][2][3]

| Compound Name | Alias | Receptor | Assay Type | IC50 | Reference |

| This compound | Compound 33 | Human GPR183 | Calcium Mobilization | 0.82 nM | [1][2][3] |

| This compound | Compound 33 | Human GPR183 | Not Specified | 8.7 µM | |

| NIBR189 | - | Human GPR183 | Not Specified | Not Specified | [2][4][5] |

Binding Kinetics: A Critical but Underexplored Area

While binding affinity (a measure of the strength of the interaction at equilibrium) is a cornerstone of drug discovery, binding kinetics, which describes the rate of association (k_on) and dissociation (k_off) of a ligand and its receptor, provides a more dynamic understanding of the interaction. These parameters can significantly influence a drug's duration of action and in vivo efficacy.

Currently, there is a lack of publicly available data on the specific binding kinetics of this compound (compound 33). Further investigation into its association and dissociation rates would provide valuable insights into its mechanism of action and inform the design of future drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

GPR183 Signaling Pathway

GPR183 is activated by its endogenous ligands, which are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[6] Upon activation, GPR183 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is pivotal in guiding the migration of various immune cells, including B cells, T cells, and dendritic cells, to specific locations within lymphoid organs.[7][8] Antagonists of GPR183 block this signaling pathway, thereby inhibiting the migration of these immune cells and mitigating inflammatory responses.

Caption: GPR183 signaling is initiated by oxysterol binding, leading to Gαi activation and subsequent modulation of immune cell migration. Antagonist-3 blocks this activation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize GPR183 antagonists.

Generalized Protocol: Calcium Mobilization Assay for GPR183 Antagonism

This functional assay is commonly used to determine the potency of GPR183 antagonists by measuring their ability to inhibit agonist-induced calcium influx.

1. Cell Culture and Preparation:

-

Culture a cell line stably expressing human GPR183 (e.g., CHO-K1 or HEK293) in appropriate growth medium.

-

On the day of the assay, harvest the cells and resuspend them in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer at a determined concentration.

2. Compound Preparation:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the antagonist to create a range of concentrations for testing.

-

Prepare a solution of the GPR183 agonist, 7α,25-dihydroxycholesterol, at a concentration that elicits a sub-maximal response (EC80).

3. Assay Procedure:

-

Dispense the cell suspension into a 96- or 384-well microplate.

-

Add the various concentrations of the GPR183 antagonist to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the agonist solution to the wells to stimulate the GPR183 receptor.

-

Immediately begin measuring the fluorescence intensity over time to monitor the intracellular calcium concentration.

4. Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

-

Determine the inhibitory effect of the antagonist at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a calcium mobilization assay to determine the IC50 of a GPR183 antagonist.

Generalized Protocol: Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for directly measuring the affinity of a ligand for its receptor.[9]

1. Membrane Preparation:

-

Homogenize cells or tissues expressing GPR183 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GPR183 ligand (e.g., [3H]-7α,25-OHC), and varying concentrations of the unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled GPR183 ligand.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each antagonist concentration.

-

Plot the specific binding as a function of the antagonist concentration.

-

The IC50 value is the concentration of the antagonist that displaces 50% of the specifically bound radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Methodology for Determining Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing valuable data on association and dissociation rates.[1]

1. Chip Preparation:

-

Immobilize a purified and solubilized GPR183 receptor onto the surface of an SPR sensor chip.

2. Binding Measurement:

-

Flow a solution of the this compound over the chip surface at various concentrations.

-

The binding of the antagonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument and reported in response units (RU).

-

After the association phase, flow a buffer solution over the chip to monitor the dissociation of the antagonist from the receptor.

3. Data Analysis:

-

The association rate (k_on) is determined from the initial slope of the binding curve at different antagonist concentrations.

-

The dissociation rate (k_off) is determined from the decay of the signal during the dissociation phase.

-

The equilibrium dissociation constant (Kd) can be calculated as the ratio of k_off to k_on.

This in-depth guide provides a comprehensive overview of the binding affinity of this compound and the experimental methodologies used to characterize such compounds. Further studies into the binding kinetics of this promising antagonist will be crucial for its continued development as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

GPR183 Antagonist-3: A Deep Dive into its Therapeutic Potential for Inflammatory Bowel Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. While current therapies have advanced, a significant portion of patients exhibit inadequate response or lose response over time, highlighting the urgent need for novel therapeutic targets. The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising target due to its critical role in immune cell trafficking, a key driver of IBD pathogenesis. This technical guide provides an in-depth overview of the role of a specific GPR183 antagonist, referred to herein as GPR183 antagonist-3, in the context of IBD.

The GPR183 Signaling Axis in Intestinal Inflammation

GPR183 is a chemoreceptor for oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-diHC). The expression of GPR183 and the enzymes responsible for synthesizing its ligand are upregulated in the inflamed colon of both IBD patients and in murine models of colitis.[1][2] This upregulation creates a chemotactic gradient that directs the migration of various immune cells, including T cells, B cells, and innate lymphoid cells (ILCs), to the sites of inflammation in the gut.[3][4]

Upon ligand binding, GPR183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3][5] This signaling cascade ultimately results in the reorganization of the actin cytoskeleton and promotes cell migration. In the context of IBD, this GPR183-mediated cell trafficking contributes to the formation and maintenance of inflammatory lymphoid aggregates in the gut, perpetuating the inflammatory response.[2][3]

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the GPR183 receptor. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, 7α,25-diHC, to the GPR183 receptor.[6][7] By preventing receptor activation, the antagonist effectively abrogates the downstream signaling cascade, thereby inhibiting the chemotactic response of GPR183-expressing immune cells.[6] This disruption of immune cell trafficking to the inflamed gut is the cornerstone of its therapeutic potential in IBD.

Preclinical Efficacy of this compound

A novel aminobenzothiazole motif-bearing GPR183 antagonist, designated here as this compound (also referred to as compound 33 in the literature), has demonstrated promising preclinical activity for the treatment of IBD.[6][7]

In Vitro Activity

In vitro studies have confirmed the potent and selective antagonistic activity of this compound against the GPR183 receptor.[6][7] Furthermore, it has been shown to effectively block the migration of monocytes in response to a GPR183 ligand gradient.[6]

| Parameter | Value | Reference |

| IC50 | 0.82 nM | [6][7] |

In Vivo Efficacy in a Murine Model of Colitis

The in vivo efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of colitis. Oral administration of the antagonist resulted in a dose-dependent amelioration of colitis symptoms.[6]

| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |

| Body Weight Loss | Significant loss | Mitigated | Significantly mitigated | [6] |

| Colon Length | Shortened | Improved | Significantly improved | [6] |

| Histological Score | Severe inflammation | Reduced inflammation | Markedly reduced inflammation | [6] |

These findings indicate that this compound can effectively suppress intestinal inflammation in a preclinical IBD model.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce acute colitis in mice, which shares histopathological features with human ulcerative colitis.

Materials:

-

8-10 week old C57BL/6 mice

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

-

Sterile drinking water

-

Animal balance

-

Calipers

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Record the initial body weight of each mouse.

-

Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. This solution should be freshly prepared.

-

Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days. The control group receives regular sterile drinking water.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

On day 8, switch the DSS-treated mice back to regular drinking water.

-

Continue daily monitoring for the duration of the study.

-

At the end of the experiment, euthanize the mice and collect the colons.

-

Measure the length of the colon from the cecum to the anus.

-

A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining).

T-cell Transfer Model of Colitis

This model recapitulates the T-cell-driven pathology of Crohn's disease.

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient immunodeficient mice (e.g., RAG1-/-)

-

Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment for T-cell isolation

-

Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for injection

Procedure:

-

Isolate spleens from donor mice under sterile conditions.

-

Prepare a single-cell suspension of splenocytes.

-

Isolate CD4+ T cells using a negative selection magnetic sorting kit.

-

Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

-

Sort the CD4+ T cells into naïve (CD4+CD45RBhigh) and regulatory (CD4+CD45RBlow) T-cell populations using FACS.

-

Wash the sorted naïve T cells with sterile PBS and resuspend at a concentration of 2-5 x 10^6 cells/mL.

-

Inject 0.5 x 10^6 naïve CD4+ T cells intraperitoneally into each recipient immunodeficient mouse.

-

Monitor the mice weekly for signs of colitis, including weight loss and diarrhea.

-

Colitis typically develops within 3-8 weeks after cell transfer.

-

At the end of the experiment, euthanize the mice and collect the colons for analysis as described in the DSS model protocol.

Visualizations

Caption: GPR183 Signaling Pathway.

Caption: Mechanism of this compound.

Caption: Experimental Workflow for GPR183 Antagonist Evaluation.

Conclusion

The GPR183 signaling axis plays a significant, pro-inflammatory role in the pathogenesis of IBD by driving the migration of immune cells to the gut. The development of potent and selective GPR183 antagonists, such as the aminobenzothiazole-based compound discussed, represents a promising novel therapeutic strategy for IBD. Preclinical data demonstrates that this compound can effectively inhibit immune cell migration and ameliorate colitis in a murine model. Further investigation into the clinical efficacy and safety of this class of molecules is warranted to translate these promising preclinical findings into a new generation of IBD therapies.

References

- 1. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxysterol receptor GPR183 in inflammatory bowel diseases - OAK Open Access Archive [oak.novartis.com]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 5. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]

- 7. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR183 Antagonist-3: A Technical Guide to its Function in Viral-Induced Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe viral respiratory infections, such as those caused by influenza A virus (IAV) and SARS-CoV-2, are often marked by an excessive and damaging inflammatory response in the lungs. A key driver of this immunopathology is the infiltration of immune cells, particularly macrophages, which release a cascade of pro-inflammatory cytokines. The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical mediator in this process. Its activation by oxysterol ligands, which are upregulated during viral infection, orchestrates the migration of these inflammatory cells. Consequently, antagonizing GPR183 presents a promising therapeutic strategy to mitigate the severity of viral-induced inflammation. This technical guide provides an in-depth overview of the function of GPR183 antagonists, with a specific focus on the recently developed "GPR183 antagonist-3" (also referred to as compound 33), in the context of viral-induced inflammation. We will detail the underlying signaling pathways, present quantitative data on antagonist efficacy, provide comprehensive experimental protocols, and visualize key processes using diagrams.

The GPR183 Signaling Axis in Viral Inflammation

GPR183 is a receptor for oxidized forms of cholesterol, known as oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent endogenous agonist.[1][2] During respiratory viral infections like influenza and SARS-CoV-2, the enzymes responsible for producing 7α,25-OHC, namely cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B1 (CYP7B1), are significantly upregulated in the lung tissue.[3][4] This leads to the formation of a 7α,25-OHC gradient that acts as a chemoattractant for GPR183-expressing immune cells.[3][4]

Immune cells, including macrophages, dendritic cells, and lymphocytes, express GPR183 and are recruited to the site of infection along this oxysterol gradient.[3][4] The subsequent accumulation of activated macrophages contributes to the excessive production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and Interferon-beta (IFNβ), driving lung inflammation and tissue damage.[3]

Blocking the GPR183 signaling pathway with a specific antagonist can therefore disrupt this cascade by preventing the migration of inflammatory cells to the lungs. Studies using preclinical murine models of IAV and SARS-CoV-2 have demonstrated that both genetic knockout of Gpr183 and pharmacological antagonism reduce macrophage infiltration and the production of inflammatory cytokines.[3][5] This intervention has been shown to attenuate the severity of SARS-CoV-2 infection and lower viral loads in mice.[3][5]

GPR183 Signaling Pathway

The binding of 7α,25-OHC to GPR183 initiates a downstream signaling cascade primarily through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling, along with β-arrestin recruitment, ultimately results in cytoskeletal rearrangements and directed cell migration towards the oxysterol source.[6][7]

This compound (Compound 33)

"this compound," also known as compound 33, is a recently developed, highly potent, and selective antagonist of GPR183.[5] It features a benzo[d]thiazole structural motif and was identified through structural elaboration of the reference antagonist NIBR189.[5]

While the direct effects of this compound in a viral-induced inflammation model have not yet been published, its potent antagonistic activity and demonstrated anti-inflammatory properties in other models, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, strongly suggest its potential therapeutic utility in mitigating viral-induced immunopathology.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the effects of other GPR183 antagonists in viral infection models.

Table 1: In Vitro Activity of GPR183 Antagonists

| Compound | Target | Assay | IC50 | Reference |

| This compound (Compound 33) | Human GPR183 | Antagonistic Activity | 0.82 nM | [5] |

| NIBR189 | Human EBI2 (GPR183) | Inhibition | 11 nM | [9] |

| NIBR189 | Mouse EBI2 (GPR183) | Inhibition | 16 nM | [9] |

| GSK682753A | Human EBI2 (GPR183) | Inverse Agonist Activity | 53.6 nM | [10] |

Table 2: In Vivo Efficacy of GPR183 Antagonism in Murine Viral Infection Models

| Virus | Model | Antagonist | Dose | Effect | Reference |

| IAV | C57BL/6J Mice | NIBR189 | 7.6 mg/kg (oral, twice daily) | Significantly reduced macrophage infiltration and concentrations of IL-6, TNF, and IFNβ in the lungs at 7 dpi. | [3] |

| SARS-CoV-2 | C57BL/6J Mice | NIBR189 | 7.6 mg/kg (oral, twice daily) | Significantly reduced macrophage infiltration, expression of Tnf, Il1b, and Il6 in the lungs, attenuated weight loss, and lowered viral loads. | [3][11] |

| SARS-CoV-2 | K18-hACE2 Mice | Not Specified | Not Specified | (General model description) Recapitulates severe COVID-19 characteristics. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GPR183 antagonists in viral-induced inflammation.

In Vivo Murine Model of SARS-CoV-2 Infection

This protocol is adapted from studies using mouse-adapted SARS-CoV-2 strains or transgenic mice expressing human ACE2 (hACE2).[3][12]

Objective: To evaluate the in vivo efficacy of a GPR183 antagonist in a murine model of SARS-CoV-2 infection.

Materials:

-

C57BL/6J mice or K18-hACE2 transgenic mice.

-

Mouse-adapted SARS-CoV-2 or a wild-type strain for hACE2 mice.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Isoflurane for anesthesia.

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

Procedure:

-

Acclimatize mice to the BSL-3 facility for at least 72 hours.

-

On day 0, lightly anesthetize mice with isoflurane.

-

Intranasally inoculate each mouse with a pre-determined plaque-forming unit (PFU) of SARS-CoV-2 in a 50 µL volume.

-

Beginning 24 hours post-infection, administer this compound or vehicle control orally twice daily at the desired dosage (e.g., 7.6 mg/kg for NIBR189).[3]

-

Monitor mice daily for weight loss and clinical signs of disease.

-

At specified time points (e.g., 2, 5, and 7 days post-infection), euthanize a cohort of mice.

-

Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis and cell enumeration.

-

Harvest lung tissue for viral load quantification (qRT-PCR or plaque assay) and flow cytometric analysis of immune cell infiltration.

Macrophage Migration Assay (Transwell Assay)

Objective: To assess the in vitro ability of this compound to inhibit oxysterol-induced macrophage migration.

Materials:

-

Macrophage cell line (e.g., U937) or primary bone marrow-derived macrophages.

-

Transwell inserts (e.g., 8 µm pore size).

-

7α,25-dihydroxycholesterol (7α,25-OHC).

-

This compound.

-

Serum-free cell culture medium.

-

Calcein-AM or DAPI for cell staining.

Procedure:

-

Culture macrophages to the desired confluency.

-

Pre-treat a subset of macrophages with varying concentrations of this compound for 1-2 hours.

-

Add serum-free medium containing a chemoattractant (7α,25-OHC) to the lower chamber of the Transwell plate. Add medium without chemoattractant to control wells.

-

Seed the pre-treated (and untreated control) macrophages into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C for 4-6 hours to allow for migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., DAPI).

-

Count the number of migrated cells in several fields of view using a fluorescence microscope.

-

Calculate the percentage of migration inhibition for each concentration of the antagonist.

Flow Cytometry Analysis of Lung Immune Cells

Objective: To quantify the infiltration of different immune cell populations, particularly macrophages, into the lungs of virus-infected mice.

Materials:

-

Freshly harvested mouse lungs.

-

Collagenase D and DNase I.

-

70 µm cell strainers.

-

Red blood cell lysis buffer.

-

Fc block (anti-CD16/32).

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, F4/80, Ly6G, Siglec-F).[4][13]

-

Flow cytometer.

Procedure:

-

Perfuse the lungs with PBS to remove blood.

-

Mince the lung tissue and digest with collagenase D and DNase I at 37°C.

-

Generate a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

-

Lyse red blood cells using a suitable lysis buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies. A typical panel for identifying infiltrating macrophages would include antibodies against CD45, CD11b, and F4/80.[4][13]

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to quantify the percentage and absolute number of infiltrating macrophages (e.g., CD45+, CD11b+, F4/80+).

Measurement of Cytokines in Bronchoalveolar Lavage (BAL) Fluid

Objective: To measure the levels of pro-inflammatory cytokines in the BAL fluid of virus-infected mice.

Materials:

-

BAL fluid collected from mice.

-

Multiplex cytokine immunoassay kit (e.g., Luminex-based assay) or individual ELISA kits for specific cytokines (IL-6, TNF, IFNβ).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Collect BAL fluid by instilling and retrieving a known volume of PBS into the lungs of euthanized mice.

-

Centrifuge the BAL fluid to pellet the cells.

-

Collect the supernatant and store it at -80°C until analysis.

-

Perform the cytokine measurement using a multiplex immunoassay or ELISA according to the manufacturer's instructions.

-

Calculate the concentration of each cytokine in the BAL fluid based on a standard curve.

Conclusion

The GPR183 signaling axis plays a pivotal role in the pathogenesis of severe viral respiratory infections by mediating the recruitment of inflammatory macrophages to the lungs. The development of potent and selective GPR183 antagonists, such as this compound, offers a promising host-directed therapeutic strategy to dampen this excessive inflammation and reduce disease severity. While further studies are needed to specifically evaluate this compound in the context of viral-induced inflammation, its robust in vitro activity and preclinical efficacy in other inflammatory models make it a compelling candidate for future investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting GPR183 in viral and other inflammatory diseases.

References

- 1. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 5. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Mouse Models for the Study of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow Cytometric Analysis for Identification of the Innate and Adaptive Immune Cells of Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

GPR183 Antagonist-3: A Technical Guide to its Role in Macrophage Migration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 183 (GPR183) and the inhibitory effects of a specific antagonist, GPR183 antagonist-3 (also identified as compound 33), on macrophage migration. This document outlines the critical role of the GPR183 signaling axis in immune cell trafficking and presents detailed experimental protocols and quantitative data relevant to the development of novel therapeutics targeting this pathway.

Introduction: The GPR183-Oxysterol Axis in Macrophage Chemotaxis

G protein-coupled receptor 183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration.[1][2] It is expressed on the surface of various immune cells, including macrophages, B cells, T cells, and dendritic cells.[1][3][4][5] The primary endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol synthesized from cholesterol by the sequential action of the enzymes Cholesterol 25-hydroxylase (CH25H) and Cytochrome P450 7B1 (CYP7B1).[2][6][7][8]

Gradients of 7α,25-OHC act as powerful chemoattractants, guiding GPR183-expressing cells to specific locations within lymphoid tissues and sites of inflammation.[2][3] This migration is fundamental for coordinating immune responses. In pathological contexts, such as inflammatory bowel disease (IBD) and severe viral respiratory infections, the GPR183/7α,25-OHC axis can drive excessive macrophage infiltration, leading to tissue damage and exacerbating disease.[3][9][10] Consequently, antagonizing the GPR183 receptor presents a promising therapeutic strategy to mitigate inflammation driven by macrophage accumulation.[3][9][10]

This compound (Compound 33)

This compound, referred to as compound 33 in foundational research, is a potent and selective antagonist of the GPR183 receptor.[1][10] It has demonstrated significant efficacy in blocking the migratory response of monocytes and macrophages to the GPR183 ligand in vitro and has shown therapeutic potential in preclinical models of inflammatory disease.[1][10]

Quantitative Data: Inhibitory Activity

The inhibitory effect of this compound on macrophage migration has been quantified through in vitro assays. The following table summarizes the key data regarding its potency.

| Compound Name | Assay Type | Cell Type | Chemoattractant | Key Parameter | Value | Reference |

| This compound (Compound 33) | GPR183 Antagonistic Activity | Recombinant Cell Line | 7α,25-OHC | IC₅₀ | 0.82 nM | [1][10] |

| This compound (Compound 33) | Monocyte Migration Assay | Human Monocytes | 7α,25-OHC | IC₅₀ | 8.7 µM |

Note: The significant difference between the binding affinity (IC₅₀ = 0.82 nM) and the functional migration inhibition (IC₅₀ = 8.7 µM) is common and reflects the complex cellular processes involved in chemotaxis beyond simple receptor binding.

GPR183 Signaling Pathway in Macrophage Migration

The binding of 7α,25-OHC to GPR183 initiates a downstream signaling cascade that culminates in directed cell movement. This process is primarily mediated through Gαi-type G proteins and involves β-arrestin.

-

Ligand Binding : 7α,25-OHC, present in a concentration gradient, binds to the GPR183 receptor on the macrophage surface.

-

Gαi Protein Activation : This binding event induces a conformational change in GPR183, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer.

-

Downstream Effectors : The dissociated Gαi and Gβγ subunits modulate various downstream effector molecules, including adenylyl cyclase and phosphoinositide 3-kinase (PI3K), leading to changes in intracellular second messengers.

-

Cytoskeletal Reorganization : These signaling events converge on pathways that regulate the actin cytoskeleton, promoting the formation of lamellipodia and filopodia, which are essential for cell motility.

-

Receptor Desensitization : For sustained and directed migration, the signaling must be tightly regulated. β-arrestin is recruited to the activated receptor, which desensitizes G protein-mediated signaling, a crucial step for sensing the chemoattractant gradient.[4] Chemotaxis is dependent on this desensitization but can be uncoupled from receptor internalization.[4]

The following diagram illustrates this signaling pathway.

Caption: GPR183 signaling cascade in macrophage migration.

Experimental Protocols

In Vitro Macrophage Chemotaxis Assay (Transwell System)

This protocol describes a standard method for assessing the ability of this compound to inhibit 7α,25-OHC-induced macrophage migration using a Boyden chamber or Transwell assay system.

Materials:

-

Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary monocyte-derived macrophages.

-

Transwell inserts (e.g., 24-well format with 5 µm or 8 µm pore size polycarbonate membranes).

-

Cell culture medium (e.g., RPMI-1640) with low serum (e.g., 0.5% FBS) for the assay.

-

7α,25-dihydroxycholesterol (7α,25-OHC) as the chemoattractant.

-

This compound (Compound 33).

-

Control vehicle (e.g., DMSO).

-

Staining solution (e.g., Crystal Violet or DAPI) for cell visualization and counting.

-

Cotton swabs, PBS, and fixation solution (e.g., methanol).

Procedure:

-

Cell Preparation:

-

Culture macrophages to approximately 80-90% confluency.

-

Harvest the cells and resuspend them in low-serum assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

To the lower wells of the 24-well plate, add 600 µL of assay medium containing the chemoattractant, 7α,25-OHC (a typical starting concentration is 10 nM). Include a negative control well with assay medium only.

-

Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Add 100 µL of the pre-incubated cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type (typically 4 to 24 hours).

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts from the plate.

-

Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol (B129727) for 10-15 minutes.

-

Stain the fixed cells by immersing the insert in a Crystal Violet solution for 20 minutes.

-

Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Using a microscope, count the number of migrated cells in several representative fields of view for each membrane. The average count is used to determine the migration index.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle-treated control (cells migrating towards 7α,25-OHC).

-

Plot the dose-response curve and determine the IC₅₀ value for the antagonist.

-

The following diagram outlines the experimental workflow.

Caption: Workflow for a GPR183 antagonist Transwell migration assay.

Mechanism of Action: Antagonist-Mediated Inhibition

This compound functions as a competitive inhibitor. It binds to the GPR183 receptor, likely at or near the same site as the endogenous ligand 7α,25-OHC. By occupying the receptor, the antagonist prevents 7α,25-OHC from binding and activating the downstream signaling cascade. This blockade directly inhibits the intracellular processes that lead to cytoskeletal rearrangement and directed cell movement, effectively neutralizing the chemoattractant gradient.

The logical relationship is depicted below.

Caption: Logical flow of this compound action.

Conclusion and Future Directions

The GPR183/7α,25-OHC signaling axis is a key driver of macrophage migration and a validated target for inflammatory diseases. This compound (compound 33) has emerged as a potent inhibitor of this pathway, effectively blocking macrophage chemotaxis in vitro. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate GPR183 antagonists. Future studies should focus on comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate the promise of GPR183 antagonism into clinically effective therapies for a range of inflammatory and autoimmune disorders.

References

- 1. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR183 - Wikipedia [en.wikipedia.org]

- 3. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

GPR183 Antagonist-3: A Technical Profile of Selectivity and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GPR183 antagonist-3, a potent and orally active antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the GPR183 pathway.

Introduction to GPR183 and Antagonist-3

GPR183 is a receptor for oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), and plays a crucial role in mediating the migration of various immune cells, including B cells, T cells, and dendritic cells.[1] Its involvement in immune regulation has made it an attractive target for the development of therapeutics for inflammatory and autoimmune diseases.

This compound, also referred to as compound 33 in scientific literature, has emerged as a highly potent and selective antagonist of GPR183.[2] It has demonstrated significant efficacy in preclinical models of inflammatory bowel disease (IBD), highlighting its potential as a therapeutic agent.[2][3]

Selectivity Profile of this compound

While detailed quantitative data from a comprehensive off-target screening panel for this compound (compound 33) is not publicly available in the reviewed literature, published research has consistently reported its high selectivity for GPR183.[2][4]

Table 1: Potency of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| GPR183 | Calcium Mobilization | IC50 | 0.82 | [2] |

The potent in vitro activity against GPR183, with a reported IC50 value of 0.82 nM, underscores its strong and specific interaction with the target receptor.[2] Further studies would be required to quantitatively assess its binding affinity and functional activity against a broad range of other GPCRs, kinases, ion channels, and enzymes to fully delineate its selectivity profile.

Experimental Methodologies

The characterization of this compound involved several key in vitro and in vivo assays. The following are generalized protocols based on standard methodologies in the field.

Calcium Mobilization Assay

This assay is a common method to determine the functional potency of GPCR antagonists.

-

Cell Line: A stable cell line co-expressing human GPR183 and a promiscuous G-protein alpha subunit (e.g., Gα16) in a suitable host cell line (e.g., HEK293 or CHO).

-

Principle: Activation of GPR183 by its agonist (7α,25-OHC) leads to an increase in intracellular calcium concentration. An antagonist will inhibit this response in a dose-dependent manner.

-

General Protocol:

-

Cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound.

-

The natural agonist, 7α,25-OHC, is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Chemotaxis Assay

This assay evaluates the ability of the antagonist to block the migration of immune cells towards a chemoattractant.

-

Cell Type: Immune cells endogenously expressing GPR183, such as primary human monocytes or a monocytic cell line (e.g., THP-1).

-

Principle: GPR183 activation by its ligand induces chemotaxis. An antagonist will block this migratory response.

-

General Protocol:

-

A multi-well chemotaxis plate with a porous membrane (e.g., Transwell®) is used.

-

The lower chamber contains the chemoattractant (7α,25-OHC).

-

The immune cells, pre-incubated with different concentrations of this compound, are placed in the upper chamber.

-

The plate is incubated to allow cell migration through the membrane.

-

The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

The inhibitory effect of the antagonist on cell migration is determined.

-

GPR183 Signaling Pathway and Antagonist Mechanism of Action

GPR183 is primarily coupled to the Gαi subunit of the heterotrimeric G protein complex.[5] Upon activation by an agonist like 7α,25-OHC, GPR183 initiates a signaling cascade that leads to various cellular responses, including chemotaxis. This compound acts by competitively binding to the receptor, thereby preventing the binding of the endogenous ligand and inhibiting the downstream signaling events.

Experimental Workflow for Selectivity Profiling

A comprehensive assessment of a compound's selectivity is critical in drug development to anticipate potential off-target effects. The following diagram illustrates a typical workflow for profiling the selectivity of a GPR183 antagonist.

References

- 1. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR183 - Wikipedia [en.wikipedia.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

GPR183 Antagonist-3: A Comprehensive Technical Guide to Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GPR183 antagonist-3, a promising small molecule inhibitor of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This document details its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, supported by detailed experimental protocols and comparative data with other notable GPR183 antagonists.

Introduction to GPR183 and its Role in Immunity and Disease

GPR183 is a G protein-coupled receptor that plays a crucial role in the adaptive immune response.[1] Its endogenous ligands are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[2] The interaction between GPR183 and its ligands is critical for the precise positioning and migration of immune cells, such as B cells, T cells, and dendritic cells, within secondary lymphoid organs.[1][2] This orchestrated cell movement is essential for an effective immune response.

Aberrant GPR183 signaling has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[3][4] Consequently, the development of GPR183 antagonists has emerged as a promising therapeutic strategy for these conditions. This guide focuses on this compound (also referred to as compound 33), a highly potent and orally active antagonist.[3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the GPR183 receptor, thereby blocking the binding of its endogenous ligand, 7α,25-OHC. This inhibition prevents the initiation of downstream signaling cascades that are normally triggered by receptor activation. The primary consequence of this antagonism is the disruption of oxysterol-mediated chemotaxis and inflammatory responses of immune cells.[3][5]

Signaling Pathway and Antagonist Intervention

The following diagram illustrates the GPR183 signaling pathway and the point of intervention by this compound.

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for this compound and other relevant antagonists for comparative purposes.

Table 1: In Vitro Potency of GPR183 Antagonists

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound (Compound 33) | Human GPR183 | Calcium Mobilization | 0.82 | [3][5] |

| GPR183 antagonist-2 (Compound 32) | Human GPR183 | Not Specified | Potent | [1][4] |

| NIBR189 | Human GPR183 | Radioligand Binding | 11 | [6] |

| NIBR189 | Mouse GPR183 | Radioligand Binding | 16 | [6] |

Table 2: In Vivo Efficacy of GPR183 Antagonists

| Compound | Animal Model | Dosing | Key Findings | Reference |

| This compound (Compound 33) | DSS-induced Colitis (Mouse) | 3 and 10 mg/kg (oral) | Ameliorated pathological symptoms, reduced body weight loss, improved inflammatory response and colonic damage. | [3][5] |

| GPR183 antagonist-2 (Compound 32) | Collagen-induced Arthritis (Mouse) | 0.1 mg/kg (efficacious dose) | Significantly reduced paw and joint swelling, and gene expression of pro-inflammatory cytokines. | [1][4] |

| NIBR189 | Influenza A Virus Infection (Mouse) | 7.6 mg/kg (oral, twice daily) | Reduced macrophage infiltration and inflammatory cytokine production in the lungs. | [2] |

| NIBR189 | SARS-CoV-2 Infection (Mouse) | 7.6 mg/kg (oral, twice daily) | Reduced macrophage infiltration, inflammatory cytokine production, and viral loads. Attenuated disease severity. | [2] |

Table 3: Pharmacokinetic Properties of this compound (Compound I/33)

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Not Specified | 71% | [5] |

| Metabolic Stability (t1/2 in liver microsomes) | Human, Mouse, Rat, Dog, Monkey | >1 h | [5] |

| hERG Inhibition | Not Specified | Reduced | [3][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GPR183 antagonists.

In Vitro Assays

This assay is used to determine the potency of GPR183 antagonists in inhibiting the agonist-induced intracellular calcium flux.

-

Cell Line: CHO-K1 cells stably co-expressing human GPR183 and a Gαqi5 chimera.

-

Procedure:

-

Cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Serial dilutions of the antagonist compounds are added to the wells and incubated for a specified period.

-

A solution of the GPR183 agonist, 7α,25-OHC, is then added to a final concentration equivalent to its EC80.

-

Changes in intracellular calcium concentration are measured immediately using a fluorescent plate reader (e.g., FLIPR).

-

The resulting data are normalized to the response of the agonist alone, and IC50 values are calculated using a four-parameter logistic equation.

-

This assay evaluates the ability of GPR183 antagonists to block the migration of immune cells towards an agonist gradient.

-

Cell Line: Human monocytic cell line (e.g., U937) or primary immune cells.

-

Apparatus: Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).

-

Procedure:

-

The lower chamber of the Transwell plate is filled with assay medium containing 7α,25-OHC.

-

The cell suspension, pre-incubated with various concentrations of the GPR183 antagonist or vehicle, is added to the upper chamber.

-

The plate is incubated for a period sufficient to allow cell migration (e.g., 3 hours) at 37°C in a CO2 incubator.

-

After incubation, the non-migrated cells in the upper chamber are removed.

-

The migrated cells that have moved to the lower chamber are quantified, for example, by using a cell viability reagent (e.g., CellTiter-Glo) and measuring luminescence.

-

The percentage of inhibition of migration is calculated relative to the vehicle control, and IC50 values are determined.

-

In Vivo Models

This model is used to assess the efficacy of GPR183 antagonists in an experimental model of inflammatory bowel disease.[3][5]

-

Animals: C57BL/6 mice.

-

Induction of Colitis: Mice are provided with drinking water containing 2.5-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) for a period of 5-7 days.

-

Treatment: this compound is administered orally (e.g., at 3 and 10 mg/kg) once daily, starting from the first day of DSS administration.

-

Efficacy Parameters:

-

Disease Activity Index (DAI): Scored daily, based on body weight loss, stool consistency, and presence of blood in the stool.

-

Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).

-

Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a marker of neutrophil infiltration.

-

This is a widely used model to evaluate potential therapeutics for rheumatoid arthritis.[1][4]

-

Animals: DBA/1 mice.

-

Induction of Arthritis:

-

An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

-

Mice are immunized with an intradermal injection of the emulsion at the base of the tail on day 0.

-

A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is given on day 21.

-

-

Treatment: Oral administration of the GPR183 antagonist (e.g., GPR183 antagonist-2 at 0.1 mg/kg) is typically initiated upon the onset of arthritic symptoms.

-

Efficacy Parameters:

-

Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, based on the degree of redness and swelling.

-

Paw Thickness: Measured using a caliper.

-

Histopathological Examination: Joints are collected, decalcified, sectioned, and stained to evaluate inflammation, cartilage destruction, and bone erosion.

-

Cytokine Levels: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are measured in the serum or joint tissue.

-

Pharmacokinetic Studies

These studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the GPR183 antagonist.[5]

-

Animals: Mice or other relevant species.

-

Administration: The compound is administered via intravenous (IV) and oral (PO) routes at specific doses.

-

Sample Collection: Blood samples are collected at various time points after administration.

-

Analysis: The concentration of the antagonist in plasma is quantified using a validated LC-MS/MS method.

-

Parameters Calculated:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Oral bioavailability (F%)

-

Conclusion

This compound is a highly potent and orally bioavailable small molecule that effectively inhibits GPR183 signaling. Its ability to block immune cell migration and inflammatory responses has been demonstrated in relevant in vitro assays and in vivo models of inflammatory diseases. The favorable pharmacokinetic profile of this compound, coupled with its robust efficacy, positions it as a promising therapeutic candidate for the treatment of IBD and potentially other autoimmune disorders. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for GPR183 Antagonist-3 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a pivotal role in the immune system.[1] GPR183 is expressed on various immune cells, including B cells, T cells, and dendritic cells, and is crucial for their migration and positioning within lymphoid tissues.[1] The endogenous ligands for GPR183 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent natural agonist.[1][2] Upon activation, GPR183 couples to Gαi proteins, leading to downstream signaling events that influence immune responses.[3] Dysregulation of GPR183 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5][6] Consequently, the development and characterization of GPR183 antagonists are of significant interest for drug discovery.[6][7][8][9]

This document provides detailed protocols for in vitro assays to characterize GPR183 antagonists, such as "GPR183 antagonist-3". The protocols cover key functional assays including calcium mobilization, cAMP measurement, and receptor binding assays.